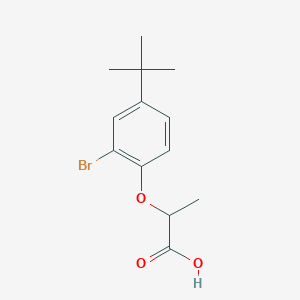
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid, also known as BPPA, is a chemical compound that has been used in scientific research due to its unique properties. BPPA is a derivative of phenoxypropanoic acid and is synthesized through a multistep process.
Mecanismo De Acción
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid binds to FABPs through hydrophobic interactions and hydrogen bonding. The binding of 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid to FABPs induces a conformational change in the protein, which can be detected using various spectroscopic techniques. The binding of 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid to FABPs can also be used to study the kinetics of fatty acid binding and release.
Biochemical and Physiological Effects:
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid can inhibit the activity of FABPs, which can lead to a decrease in fatty acid uptake and metabolism. 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid has also been shown to inhibit the activity of acyl-CoA synthetase, an enzyme involved in fatty acid metabolism. In vivo studies have shown that 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid can decrease plasma triglyceride levels in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid in lab experiments is that it is a highly specific tool for studying the binding of fatty acids to FABPs. 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid has a high affinity for FABPs and does not bind to other proteins or lipids. However, one limitation of using 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid is that it is a synthetic compound and may not accurately mimic the binding of natural fatty acids to FABPs.
Direcciones Futuras
There are a number of future directions for research involving 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid. One area of research is the development of new compounds that can selectively target different FABPs. Another area of research is the use of 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid as a tool to study the role of FABPs in disease states such as obesity and diabetes. Finally, 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid can be used to study the kinetics of fatty acid binding and release in different tissues and cell types.
Métodos De Síntesis
The synthesis of 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid involves a multistep process. First, 2-bromo-4-tert-butylphenol is reacted with sodium hydride to form the corresponding phenoxide. The phenoxide is then reacted with 2-bromo-2-methylpropanoyl chloride to form the 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid intermediate. Finally, the intermediate is hydrolyzed to form 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid has been used in scientific research as a tool to study the binding of fatty acids to proteins. 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid is a fatty acid analog that binds to fatty acid binding proteins (FABPs) with high affinity. FABPs are involved in the transport and metabolism of fatty acids, and their binding to 2-(2-Bromo-4-tert-butylphenoxy)propanoic acid can be used to study the function of FABPs.
Propiedades
Nombre del producto |
2-(2-Bromo-4-tert-butylphenoxy)propanoic acid |
|---|---|
Fórmula molecular |
C13H17BrO3 |
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
2-(2-bromo-4-tert-butylphenoxy)propanoic acid |
InChI |
InChI=1S/C13H17BrO3/c1-8(12(15)16)17-11-6-5-9(7-10(11)14)13(2,3)4/h5-8H,1-4H3,(H,15,16) |
Clave InChI |
KXIHIHBOOAAHCY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)C)Br |
SMILES canónico |
CC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254201.png)
![Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254203.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B254204.png)
![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)

![N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B254208.png)

![(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine](/img/structure/B254216.png)



![cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
![ethyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254225.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)